molecular formula C16H20Cl3N3O3S B11701388 4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B11701388
M. Wt: 440.8 g/mol
InChI Key: KLNHXRXDHYCJIA-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with the molecular formula C16H20Cl3N3O3S This compound is known for its unique structure, which includes a benzoic acid core substituted with a trichloro-hexanamidoethyl group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the trichloro-hexanamidoethyl intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetic acid: An analogue of acetic acid with three chlorine atoms replacing the hydrogen atoms of the methyl group.

    Dichloroacetic acid: Similar to trichloroacetic acid but with two chlorine atoms.

    Chloroacetic acid: Contains one chlorine atom in place of a hydrogen atom in acetic acid.

Uniqueness

4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid is unique due to its complex structure, which includes both a trichloro-hexanamidoethyl group and a carbamothioyl group

Properties

Molecular Formula

C16H20Cl3N3O3S

Molecular Weight

440.8 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H20Cl3N3O3S/c1-2-3-4-5-12(23)21-14(16(17,18)19)22-15(26)20-11-8-6-10(7-9-11)13(24)25/h6-9,14H,2-5H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26)

InChI Key

KLNHXRXDHYCJIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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